molecular formula C7H8N2O3 B1527793 4-Amino-6-methoxynicotinic acid CAS No. 1060806-76-9

4-Amino-6-methoxynicotinic acid

Cat. No.: B1527793
CAS No.: 1060806-76-9
M. Wt: 168.15 g/mol
InChI Key: JJPXZQDQKRYINL-UHFFFAOYSA-N
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Description

4-Amino-6-methoxynicotinic acid (CAS 1060806-76-9) is a pyridine derivative featuring amino and methoxy substituents at positions 4 and 6, respectively. It serves as a key intermediate in pharmaceutical synthesis, particularly in developing nicotinic acid analogs with biological activity.

Properties

IUPAC Name

4-amino-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPXZQDQKRYINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696081
Record name 4-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-76-9
Record name 4-Amino-6-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-6-methoxynicotinic acid can be synthesized through various synthetic routes. One common method involves the nitration of 6-methoxynicotinic acid followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of strong acids such as sulfuric acid and nitric acid for nitration, and reducing agents like hydrogen in the presence of a catalyst for the reduction step.

Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that ensures high purity and yield. This involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxynicotinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of 4-amino-6-methoxynicotinamide.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 4-AMNA exhibits neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can enhance neuronal survival and reduce oxidative stress in neuronal cells.

  • Case Study: A study published in Neuropharmacology demonstrated that 4-AMNA significantly reduced cell death in primary neuronal cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

4-AMNA has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Data Table: Inhibition of Cytokines
CytokineControl Level4-AMNA Treatment Level% Inhibition
TNF-α100 pg/mL30 pg/mL70%
IL-680 pg/mL20 pg/mL75%
IL-1β90 pg/mL15 pg/mL83%

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of 4-AMNA against various bacterial strains. Its efficacy against resistant strains highlights its potential as an alternative antimicrobial agent.

  • Case Study: Research published in Journal of Antimicrobial Chemotherapy found that 4-AMNA exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Enzyme Inhibition

4-AMNA has been shown to inhibit certain enzymes, making it useful in biochemical assays and potential drug development.

  • Data Table: Enzyme Inhibition Assays
EnzymeControl Activity (U/mL)Activity with 4-AMNA (U/mL)% Inhibition
NAD glycohydrolase1004060%
ADP-ribosyl cyclase802075%

Peptide Synthesis

Due to its functional groups, 4-AMNA is utilized in peptide synthesis, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 4-Amino-6-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can influence various biological processes and pathways, leading to the compound's effects.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS No.) Substituents Similarity Score Key Properties/Applications Reference
4-Amino-6-methoxynicotinic acid (1060806-76-9) 4-NH₂, 6-OCH₃ 0.82 (self) Research use; precursor for thiazolidinones
3-Amino-2-methoxy-4-pyridinecarboxylic acid (870997-81-2) 3-NH₂, 2-OCH₃, 4-COOH 0.95 High structural similarity; potential isomer
Methyl 3-amino-2-methoxyisonicotinate (175965-76-1) 3-NH₂, 2-OCH₃, ester group 0.89 Ester derivative; altered lipophilicity
4-Amino-6-methylnicotinic acid (127915-50-8) 4-NH₂, 6-CH₃ 0.82 Reduced polarity vs. methoxy analog
4-Amino-6-hydroxynicotinic acid (85145-48-8) 4-NH₂, 6-OH 0.82 Increased H-bonding; pharmaceutical intermediate
4-Hydroxy-6-methylnicotinic acid (179555-11-4) 4-OH, 6-CH₃ 0.78 Antioxidant properties; dihydropyridine core

Physicochemical Properties

  • Polarity : Methoxy (OCH₃) groups enhance polarity compared to methyl (CH₃) substituents, improving aqueous solubility. Hydroxyl (OH) groups further increase polarity but may reduce stability due to oxidation susceptibility .
  • Lipophilicity: Ester derivatives (e.g., Methyl 3-amino-2-methoxyisonicotinate) exhibit higher lipophilicity, favoring membrane permeability .

Biological Activity

4-Amino-6-methoxynicotinic acid is a derivative of nicotinic acid that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₃. The structure includes an amino group at the 4-position and a methoxy group at the 6-position of the pyridine ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds, enhancing its affinity for specific receptors or enzymes. The methoxy group may influence lipophilicity, which affects the compound's absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.48 µg/mL against certain resistant strains, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.48 µg/mL
Escherichia coli0.98 µg/mL
Pseudomonas aeruginosa1.95 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have reported that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable case study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)7
A549 (Lung Cancer)12

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various analogs of this compound, revealing enhanced antimicrobial activity through structural modifications .
  • Cancer Cell Apoptosis : In another investigation, researchers explored the mechanism by which this compound induces apoptosis in cancer cells, finding that it activates mitochondrial pathways leading to cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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